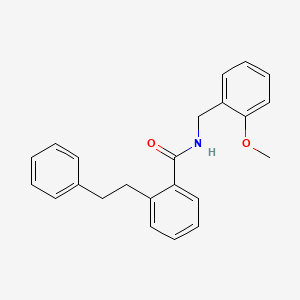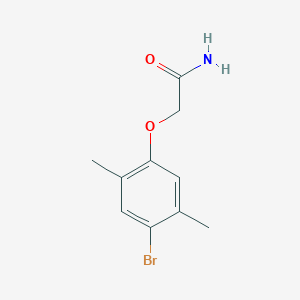![molecular formula C18H12Cl3NO4 B3603423 2,2,2-trichloro-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B3603423.png)
2,2,2-trichloro-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide
概要
説明
2,2,2-Trichloro-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide is a complex organic compound that features a chromenyl group, a trichloromethyl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide typically involves the reaction of 2-methoxy-5-(2-oxo-2H-chromen-3-yl)aniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-methoxy-5-(2-oxo-2H-chromen-3-yl)aniline+trichloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2,2,2-Trichloro-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The trichloromethyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and reduction: The chromenyl group can participate in redox reactions, altering the oxidation state of the compound.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with different nucleophiles.
Oxidation: Oxidized forms of the chromenyl group.
Reduction: Reduced forms of the chromenyl group.
Hydrolysis: Corresponding amine and carboxylic acid.
科学的研究の応用
2,2,2-Trichloro-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,2,2-trichloro-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes or receptors, modulating their activity. The trichloromethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acetamide moiety can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2,2,2-Trichloro-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide
- This compound derivatives
- Other chromenyl-based compounds
Uniqueness
This compound is unique due to its combination of a chromenyl group, a trichloromethyl group, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
2,2,2-trichloro-N-[2-methoxy-5-(2-oxochromen-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3NO4/c1-25-15-7-6-10(9-13(15)22-17(24)18(19,20)21)12-8-11-4-2-3-5-14(11)26-16(12)23/h2-9H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGROHAISKKOXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B3603356.png)

![methyl 5-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate](/img/structure/B3603378.png)
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(2-PHENYLETHYL)BENZAMIDE](/img/structure/B3603383.png)
![4-chloro-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3603384.png)
![N-((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)carbamothioyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3603389.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-nitrobenzamide](/img/structure/B3603400.png)
![3-chloro-N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B3603405.png)
![2,2,2-trichloro-N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3603408.png)
![5-bromo-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B3603425.png)
![3-chloro-N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3603430.png)
![5-bromo-N-[3-chloro-2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B3603442.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3603448.png)
